molecular formula C7H13NO3S B12686892 S-Acetylcysteine ethylester CAS No. 89895-86-3

S-Acetylcysteine ethylester

Cat. No.: B12686892
CAS No.: 89895-86-3
M. Wt: 191.25 g/mol
InChI Key: ZWHMJCUATABWOE-LURJTMIESA-N
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Chemical Reactions Analysis

Types of Reactions: S-Acetylcysteine ethylester undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include reduced or oxidized forms of the compound, depending on the specific reaction conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-Acetylcysteine ethylester, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DOE) frameworks. For example, solvent selection should prioritize compatibility with acetyl and ethyl ester groups, while monitoring reaction progress via HPLC or NMR to quantify intermediates and byproducts. Reproducibility across laboratories demands rigorous documentation of purification steps (e.g., recrystallization solvents, column chromatography gradients) and validation using spectroscopic benchmarks .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer: Combine complementary techniques: 1^1H/13^13C NMR for structural elucidation, FT-IR for functional group verification, and mass spectrometry for molecular weight confirmation. Conflicting data (e.g., unexpected peaks in NMR) should prompt purity reassessment via elemental analysis or chromatographic purity tests (HPLC-UV/ELSD). Cross-referencing with literature spectra of analogous thioesters can resolve ambiguities .

Q. What protocols ensure stability assessment of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies under controlled humidity, temperature, and light exposure (ICH Q1A guidelines). Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., free cysteine derivatives). Use kinetic modeling to extrapolate shelf-life, and validate findings with real-time stability data in inert atmospheres .

Q. How can researchers validate the purity of this compound batches for in vitro studies?

Methodological Answer: Implement orthogonal purity assays: (1) Quantitative NMR with internal standards, (2) HPLC with dual detection (UV and charged aerosol), and (3) melting point consistency. Discrepancies warrant repeat synthesis or advanced purification (e.g., preparative SFC) to exclude isomeric contaminants .

Q. What ethical considerations are critical when designing animal studies involving this compound?

Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental rigor and transparency. Justify sample sizes via power analysis, minimize distress through dose titration, and include negative controls to distinguish compound-specific effects from systemic stress. Institutional Animal Care and Use Committee (IACUC) approval is mandatory, with detailed documentation of anesthesia, euthanasia, and post-mortem analysis protocols .

Advanced Research Questions

Q. How do discrepancies arise between in vitro antioxidant assays and in vivo pharmacokinetic profiles of this compound?

Methodological Answer: Address bioavailability limitations by comparing in vitro radical scavenging (e.g., DPPH/ORAC assays) with in vivo plasma metabolite profiling (LC-MS/MS). Incorporate physiologically relevant media (e.g., simulated gastric fluid) in vitro and use pharmacokinetic modeling (compartmental analysis) to correlate absorption rates with therapeutic efficacy .

Q. What computational strategies predict this compound’s reactivity in biological systems?

Methodological Answer: Use density functional theory (DFT) to model thiol-disulfide exchange kinetics and molecular dynamics (MD) simulations to assess membrane permeability. Validate predictions with experimental redox potential measurements (cyclic voltammetry) and cell-based assays (e.g., intracellular glutathione modulation) .

Q. How should meta-analyses reconcile contradictory findings on this compound’s antioxidant efficacy?

Methodological Answer: Apply PRISMA guidelines to systematically evaluate study quality, emphasizing blinding, sample size, and control groups. Use random-effects models to account for heterogeneity in experimental designs (e.g., cell lines, oxidative stress inducers). Sensitivity analyses should exclude studies with high risk of bias (e.g., unreported purity data) .

Q. What interdisciplinary approaches integrate this compound’s biochemical activity with structural dynamics?

Methodological Answer: Combine X-ray crystallography or cryo-EM to resolve binding conformations with stopped-flow kinetics to quantify reaction rates. Correlate structural data with in silico docking (AutoDock Vina) and functional readouts (e.g., enzyme inhibition assays) to map structure-activity relationships .

Q. Which statistical frameworks are robust for analyzing dose-dependent toxicity in this compound studies?

Methodological Answer: Employ benchmark dose (BMD) modeling or probit analysis to estimate LD50_{50} values, ensuring confidence intervals account for interspecies variability. Pair with transcriptomic profiling (RNA-seq) to identify nonlinear response thresholds and pathway-specific effects. Validate models using Akaike’s Information Criterion (AIC) .

Properties

CAS No.

89895-86-3

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

ethyl (2R)-3-acetylsulfanyl-2-aminopropanoate

InChI

InChI=1S/C7H13NO3S/c1-3-11-7(10)6(8)4-12-5(2)9/h6H,3-4,8H2,1-2H3/t6-/m0/s1

InChI Key

ZWHMJCUATABWOE-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)[C@H](CSC(=O)C)N

Canonical SMILES

CCOC(=O)C(CSC(=O)C)N

Origin of Product

United States

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